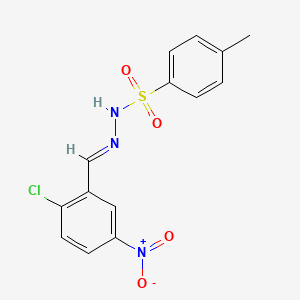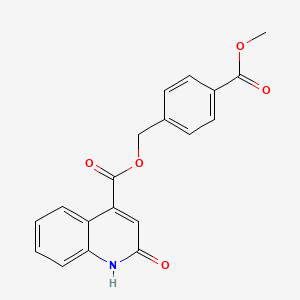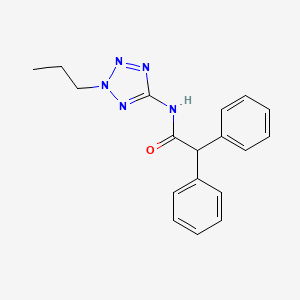
4-nitrobenzyl 3-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl 3-hydroxy-2-naphthoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 4-nitrobenzyl 3-hydroxy-2-naphthoate involves its activation by light to release a drug payload. Upon activation, the nitrobenzyl group undergoes a photochemical reaction to form a carbocation intermediate, which then undergoes a rearrangement to release the drug payload. This mechanism has been studied extensively and has been shown to be highly efficient.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has low cytotoxicity and is well-tolerated by cells. In vivo studies have shown that this compound has low toxicity and can be eliminated from the body through renal excretion.
実験室実験の利点と制限
The advantages of using 4-nitrobenzyl 3-hydroxy-2-naphthoate in lab experiments include its high photostability, efficient activation mechanism, and low cytotoxicity. However, its limitations include the need for specific light sources for activation and the potential for off-target effects.
将来の方向性
There are several future directions for the use of 4-nitrobenzyl 3-hydroxy-2-naphthoate in scientific research. These include the development of new synthetic methods for the compound, the exploration of its applications in drug delivery and bioimaging, and the optimization of its photodynamic therapy potential. Additionally, further studies are needed to investigate its toxicity and potential off-target effects.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its efficient activation mechanism, low cytotoxicity, and high photostability make it a promising candidate for targeted drug delivery, bioimaging, and photodynamic therapy. Further research is needed to explore its potential applications and optimize its use in scientific research.
合成法
4-nitrobenzyl 3-hydroxy-2-naphthoate is synthesized through a multi-step process involving the reaction of 3-hydroxy-2-naphthoic acid with 4-nitrobenzyl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization or column chromatography to obtain the final compound.
科学的研究の応用
4-nitrobenzyl 3-hydroxy-2-naphthoate has been studied for its potential applications in various fields such as drug delivery, bioimaging, and photodynamic therapy. This compound has been shown to have high photostability and can be activated by light to release a drug payload. This makes it a promising candidate for targeted drug delivery. Furthermore, it has been used as a fluorescent probe for bioimaging due to its ability to emit fluorescence upon activation. Additionally, it has been explored as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
特性
IUPAC Name |
(4-nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17-10-14-4-2-1-3-13(14)9-16(17)18(21)24-11-12-5-7-15(8-6-12)19(22)23/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYOWHBLKKKZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)

![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)


